3-[4-(Trifluoromethoxy)phenyl]benzonitrile
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Overview
Description
“3-[4-(Trifluoromethoxy)phenyl]benzonitrile” is a chemical compound with the CAS Number: 1334721-50-4 . It has a molecular weight of 263.22 and its IUPAC name is 4’-(trifluoromethoxy)[1,1’-biphenyl]-3-carbonitrile .
Molecular Structure Analysis
The InChI code for “3-[4-(Trifluoromethoxy)phenyl]benzonitrile” is 1S/C14H8F3NO/c15-14(16,17)19-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[4-(Trifluoromethoxy)phenyl]benzonitrile” include a molecular weight of 263.22 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data.Scientific Research Applications
Organic Synthesis and Material Science
- Compounds similar to 3-[4-(Trifluoromethoxy)phenyl]benzonitrile are used as intermediates in the synthesis of more complex molecules. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrates the critical role of such compounds in drug synthesis (Yanan Qiu et al., 2009).
Photodynamic Therapy and OLEDs
- The use of benzoxaboroles and BODIPY-based materials in organic light-emitting diodes (OLEDs) highlights the potential of trifluoromethyl-substituted compounds in electronics and therapeutic applications. These compounds show significant utility in sensors, photovoltaics, and as active materials in OLED devices, suggesting that similar functionalities could be explored with 3-[4-(Trifluoromethoxy)phenyl]benzonitrile (Agnieszka Adamczyk-Woźniak et al., 2009); (B. Squeo & M. Pasini, 2020).
Pharmacology and Drug Design
- Trifluoromethyl groups, such as those in 3-[4-(Trifluoromethoxy)phenyl]benzonitrile, are widely used in medicinal chemistry to improve pharmacodynamic and pharmacokinetic properties of drug candidates. This indicates the compound's potential in the design and development of new therapeutic agents, especially in antitubercular drug design (Sidharth Thomas, 1969).
Future Directions
properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)19-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCADGADQJACCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738165 |
Source
|
Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethoxy)phenyl]benzonitrile | |
CAS RN |
1334721-50-4 |
Source
|
Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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